2,6-difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide
Description
2,6-Difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a fluorinated benzamide derivative featuring a thiazole-linked substituent. The thiazole moiety is substituted with a 2-fluorophenyl group at position 2 and a methyl group at position 4, creating a sterically compact and electron-deficient heterocyclic system. Such structural attributes are common in agrochemicals (e.g., diflubenzuron) and pharmacologically active compounds targeting enzymes or receptors .
Properties
IUPAC Name |
2,6-difluoro-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-10-15(25-18(23-10)11-5-2-3-6-12(11)19)9-22-17(24)16-13(20)7-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYXFRZCFOTHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a fluorinated benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring and fluorine substitutions that may enhance its biological properties.
Research indicates that compounds with a difluorobenzamide motif exhibit enhanced interactions with bacterial proteins such as FtsZ , a critical protein involved in bacterial cell division. The binding affinity of difluorobenzamides to FtsZ is attributed to hydrophobic interactions facilitated by the fluorine atoms, which stabilize the binding and enhance inhibitory activity against bacterial growth .
Antibacterial Activity
Studies have demonstrated that benzamide derivatives, particularly those with fluorinated groups, show significant antibacterial properties. For instance, compounds like 2,6-difluoro-3-methoxybenzamide (DFMBA) have been shown to be more effective against Staphylococcus aureus compared to non-fluorinated counterparts. The increased potency is linked to improved metabolic stability and specific interactions with the FtsZ protein .
Anticancer Activity
The compound's thiazole moiety is also associated with anticancer activity. Research has indicated that thiazole-containing compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and inhibition of key signaling pathways .
Case Study 1: FtsZ Inhibition
In a study focusing on DFMBA and its interaction with FtsZ, molecular dynamics simulations revealed that the difluorobenzamide motif forms critical hydrogen bonds and hydrophobic interactions with the protein. These interactions were essential for inhibiting bacterial cell division effectively .
Case Study 2: Anticancer Efficacy
A series of thiazole derivatives were evaluated for their anticancer properties against human glioblastoma and melanoma cell lines. The presence of substituents such as methoxy groups significantly enhanced cytotoxicity, demonstrating the importance of structural modifications in developing effective anticancer agents .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Shares the 2,6-difluorobenzamide core but replaces the thiazole group with a urea-linked 4-chlorophenyl substituent.
- Application : Insect growth regulator (chitin synthesis inhibitor) .
- Key Difference : The urea group in diflubenzuron facilitates hydrogen bonding with insect enzymes, while the thiazole in the target compound may offer π-π stacking or hydrophobic interactions in therapeutic contexts.
Fluazuron (N-(((4-Chloro-3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Extends the diflubenzuron scaffold with a pyridine-chlorophenyl substituent.
- Application : Acaricide .
- Key Difference : The pyridine moiety in fluazuron enhances binding specificity to mite targets, whereas the thiazole in the target compound may broaden bioactivity.
Thiazole-Containing Benzamides
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, )
- Structure: Features a pyridine-aminoethyl chain and an oxadiazole-thioether substituent.
- Application : Anticancer or antiviral candidate .
- Key Difference : The oxadiazole group introduces additional hydrogen-bonding sites, contrasting with the fluorine-enhanced hydrophobicity of the target compound.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole ()
- Structure : Replaces the thiazole with a benzimidazole core.
- Application : Antimicrobial or antitumor agent (hypothesized based on structural analogs).
Triazole and Thiadiazole Analogs
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Structure : Combines thiadiazole and isoxazole heterocycles.
- Application : Synthetic intermediate for bioactive molecules .
- Key Difference : The thiadiazole’s electron-withdrawing nature contrasts with the thiazole’s balanced electronic profile.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Research Findings and Implications
- Fluorine Impact: The 2,6-difluoro substitution in the target compound and diflubenzuron enhances resistance to oxidative metabolism compared to non-fluorinated analogs, extending half-life .
- Thiazole vs. Triazole : Thiazole’s sulfur atom may facilitate metal coordination (e.g., in enzyme inhibition), while triazoles’ nitrogen-rich systems favor hydrogen bonding .
- Bioactivity Hypotheses : The target compound’s thiazole-fluorophenyl group could target kinase or protease enzymes, akin to thiazole-containing drugs like dabrafenib ().
Q & A
Q. How to assess ecological risks of the compound using tiered testing frameworks?
- Methodological Answer : Follow OECD guidelines for acute toxicity (Daphnia magna, LC) and chronic effects (algae growth inhibition). Model environmental fate using EPI Suite for biodegradation half-life and bioaccumulation potential .
Tables for Key Data
| Property | Method | Example Data | Reference |
|---|---|---|---|
| Melting Point | DSC | 158–160°C | |
| LogP | Shake-flask/UV | 2.9 ± 0.2 | |
| IC (Enzyme X) | Fluorescence assay | 12.3 μM (95% CI: 10.1–14.8 μM) | |
| Crystallographic R-factor | X-ray diffraction | 0.044 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
